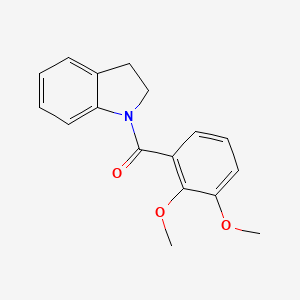
1-(2,3-dimethoxybenzoyl)indoline
Overview
Description
1-(2,3-dimethoxybenzoyl)indoline, also known as DIMEB, is a compound that has been studied for its potential applications in scientific research. DIMEB belongs to the class of benzoylindole derivatives and has been found to exhibit interesting biological properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)indoline as a fluorescent probe for copper ions involves the formation of a complex between this compound and copper ions. This complex results in a change in the fluorescence properties of this compound, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. In addition, this compound has been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,3-dimethoxybenzoyl)indoline in lab experiments is its high selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples. However, one of the limitations of using this compound is its relatively low quantum yield, which can make it difficult to detect in low concentrations.
Future Directions
There are several potential future directions for the study of 1-(2,3-dimethoxybenzoyl)indoline. One area of interest is the development of new fluorescent probes based on the structure of this compound for detecting other metal ions. In addition, the potential applications of this compound in cancer therapy and oxidative stress-related diseases could be further explored. Finally, the development of new synthetic methods for this compound could also be an area of future research.
Scientific Research Applications
1-(2,3-dimethoxybenzoyl)indoline has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to act as a fluorescent probe for detecting metal ions. This compound has been found to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-9-5-7-13(16(15)21-2)17(19)18-11-10-12-6-3-4-8-14(12)18/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLWIOHTOUQMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



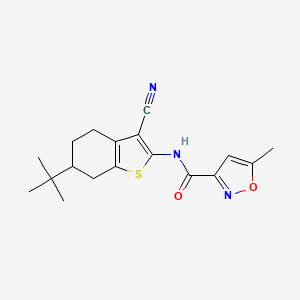
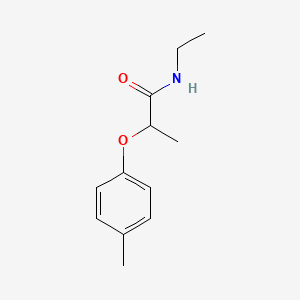


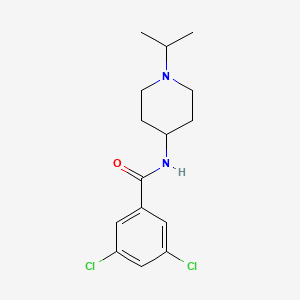
![1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432484.png)
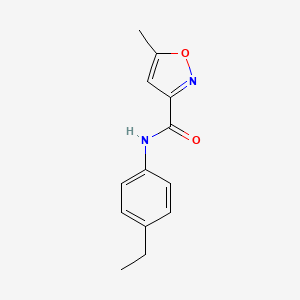
![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)
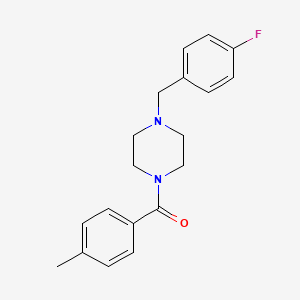
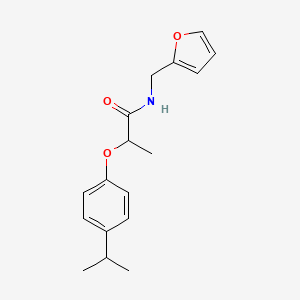
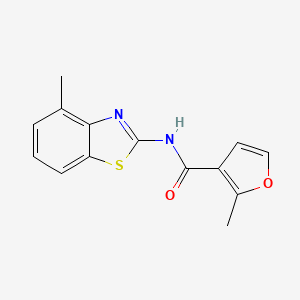
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)
